Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 850375-07-4
VCID: VC2526154
InChI: InChI=1S/C12H11NO2S/c1-8-13-11(7-16-8)9-4-3-5-10(6-9)12(14)15-2/h3-7H,1-2H3
SMILES: CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)OC
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29 g/mol

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

CAS No.: 850375-07-4

Cat. No.: VC2526154

Molecular Formula: C12H11NO2S

Molecular Weight: 233.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate - 850375-07-4

Specification

CAS No. 850375-07-4
Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
IUPAC Name methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
Standard InChI InChI=1S/C12H11NO2S/c1-8-13-11(7-16-8)9-4-3-5-10(6-9)12(14)15-2/h3-7H,1-2H3
Standard InChI Key MLILPQRJIOVKFH-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)OC
Canonical SMILES CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is a heterocyclic organic compound characterized by a benzoate group linked to a thiazole ring. The thiazole portion contains a methyl substituent at the 2-position, creating a distinctive chemical architecture that influences its reactivity and applications.

Basic Identification Parameters

The compound's fundamental identification data is summarized in Table 1, providing essential information for chemical reference and database searching.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number850375-07-4
IUPAC Namemethyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate
Molecular FormulaC₁₂H₁₁NO₂S
Molecular Weight233.29 g/mol
Standard InChIInChI=1S/C12H11NO2S/c1-8-13-11(7-16-8)9-4-3-5-10(6-9)12(14)15-2/h3-7H,1-2H3
Standard InChIKeyMLILPQRJIOVKFH-UHFFFAOYSA-N
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)C(=O)OC
PubChem Compound ID7127784

The compound consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with a methyl group at the 2-position. This heterocyclic structure is connected to a benzoate group at the 4-position through a meta-substituted benzene ring, creating a conjugated system that influences its chemical behavior and potential applications.

Chemical Structure Analysis

The chemical structure features several key functional groups that determine its reactivity:

  • The thiazole ring - a five-membered aromatic heterocycle containing sulfur and nitrogen atoms

  • A methyl group at the 2-position of the thiazole ring

  • A meta-substituted benzoate moiety

  • A methyl ester functional group

This specific arrangement of functional groups contributes to its unique chemical properties and potential biological activities. The thiazole ring, in particular, is known for conferring diverse biological activities to compounds containing this structural motif.

Physical and Chemical Properties

Understanding the physical and chemical properties of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is essential for its handling, storage, and application in various research contexts.

Physical Properties

The compound exhibits specific physical characteristics that influence its behavior under different conditions. These properties are summarized in Table 2.

Table 2: Physical Properties

PropertyValue
Physical StatePowder
ColorNot specified in sources
Melting Point88-89°C
Boiling Point381.5°C at 760 mmHg
Flash Point184.5°C
Refractive Index1.581
Density1.217 g/cm³
Topological Polar Surface Area (PSA)67.43 Ų
XLogP32.90510

These physical properties indicate that the compound is relatively stable at room temperature and has moderate lipophilicity, as suggested by its XLogP3 value of approximately 2.9 .

Chemical Stability and Reactivity

While the search results don't provide specific information about the chemical stability and reactivity of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate, general principles of thiazole chemistry suggest that:

  • The aromatic thiazole ring confers stability to the structure

  • The methyl ester group is susceptible to hydrolysis under appropriate conditions

  • The compound likely exhibits moderate reactivity characteristic of heterocyclic aromatic systems

Synthesis Methods

The synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate typically involves the reaction between thiazole derivatives and benzoic acid derivatives, as described in the available literature.

Comparative Analysis with Similar Compounds

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate belongs to a broader family of thiazole-containing compounds, many of which share structural similarities but differ in substitution patterns or functional groups.

Structural Relatives

Several related compounds appear in the search results that provide context for understanding the structural relationships:

  • Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate (CAS: 479578-92-2) - Differs in having a chloromethyl group at the 4-position of the thiazole ring and the substituents at the 2 and 4 positions are reversed

  • Methyl 4-(4-methyl-1,3-thiazol-2-yl)benzoate - Features para-substitution on the benzene ring rather than meta-substitution

  • Methyl 2-([(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl)benzenecarboxylate - Contains an additional sulfanylmethyl linker between the thiazole and benzoate portions

These structural variations can significantly affect properties such as solubility, biological activity, and chemical reactivity. The position of substitution on the benzene ring (meta versus para) and the presence of additional functional groups alter the three-dimensional arrangement and electronic properties of these molecules.

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